An In-Depth Technical Guide to N-Boc-DL-2-amino-1-butanol: Synthesis, Applications, and Characterization
An In-Depth Technical Guide to N-Boc-DL-2-amino-1-butanol: Synthesis, Applications, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Chiral Building Block
N-Boc-DL-2-amino-1-butanol is a carbamate-protected form of DL-2-amino-1-butanol. The tert-butoxycarbonyl (Boc) protecting group is instrumental in synthetic chemistry for temporarily masking the nucleophilic and basic nature of the primary amine. This protection strategy allows for selective reactions at other sites of the molecule and is favored for its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions.[1][2]
The parent compound, 2-amino-1-butanol, is a chiral amino alcohol, meaning it possesses a stereocenter and exists as a pair of enantiomers.[3] Such chiral molecules are fundamental in drug development, as the physiological activity of a drug is often dependent on its specific stereochemistry.[4] N-Boc-DL-2-amino-1-butanol, as a racemic mixture, serves as a crucial starting material for the synthesis of various chiral ligands, auxiliaries, and, most importantly, active pharmaceutical ingredients (APIs).[] Its utility is underscored by its role in constructing complex molecules where precise control of stereochemistry is paramount.
Core Identification and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are the bedrock of its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 138373-86-1 | [6] |
| Molecular Formula | C9H19NO3 | [6] |
| Molecular Weight | 189.25 g/mol | [6] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 179-183 °C (for the unprotected amine) | [7] |
| Melting Point | -2 °C (for the unprotected amine) | [7] |
| Flash Point | 84 °C | |
| Solubility | Completely miscible in water | |
| Purity | Typically >98.0% (by GC) |
Note: Some physical properties listed are for the parent compound, DL-2-amino-1-butanol (CAS 96-20-8), as data for the Boc-protected form is less commonly reported and often dependent on specific experimental conditions.[7][8]
Synthesis and Purification
The synthesis of N-Boc-DL-2-amino-1-butanol is a foundational procedure in many synthetic workflows. It involves the protection of the amino group of DL-2-amino-1-butanol.
The precursor, DL-2-amino-1-butanol, can be synthesized through various routes. One common industrial method involves the reaction of butene-1 with a nitrile (like acetonitrile) and chlorine to form an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate. This intermediate is then hydrolyzed to yield DL-2-amino-1-butanol hydrochloride, which can be neutralized to the free base.[9] An alternative approach involves the reaction of 1-nitropropane with formaldehyde in the presence of a base, followed by reduction of the resulting nitro alcohol.[10]
The protection of the amino group is typically achieved by reacting DL-2-amino-1-butanol with di-tert-butyl dicarbonate, commonly known as (Boc)₂O, in the presence of a suitable base.
Caption: General workflow for the Boc protection of DL-2-amino-1-butanol.
Detailed Protocol:
-
Dissolution: Dissolve DL-2-amino-1-butanol in a suitable solvent system, such as a mixture of acetone and water.[11]
-
Base Addition: Add a base, like triethylamine (Et₃N), to the solution. The base acts as a scavenger for the acid generated during the reaction.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the stirred solution, maintaining the temperature between 0-40°C.
-
Reaction: Allow the reaction to stir for 0.5 to 4 hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[11]
-
Work-up: After the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous residue is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product. Further purification can be achieved via column chromatography if necessary.
Applications in Drug Development and Chiral Synthesis
The true value of N-Boc-DL-2-amino-1-butanol lies in its application as a versatile intermediate.
While this guide focuses on the DL-racemic mixture, it's crucial to understand that its primary use is often as a precursor to its enantiomerically pure forms. The racemic DL-2-amino-1-butanol can be resolved into its d- and l-isomers using chiral resolving agents like L(+)-tartaric acid.[12] Once the desired enantiomer is obtained and Boc-protected, it becomes a valuable chiral building block.[3] These chiral amino alcohols are indispensable for creating enantiomerically pure pharmaceuticals, where a single stereoisomer provides the therapeutic effect while the other may be inactive or even harmful.[3][4]
The parent compound, specifically the d-enantiomer (d-2-amino-1-butanol), is a key intermediate in the synthesis of Ethambutol , a first-line antituberculosis drug.[9][10] The Boc-protected versions serve as intermediates in the synthesis of a wide array of complex molecules, including enzyme inhibitors and other biologically active compounds.[] The dual functionality of the amino and hydroxyl groups, once selectively deprotected, allows for stepwise elaboration of molecular scaffolds.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of N-Boc-DL-2-amino-1-butanol.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are the primary tools for structural confirmation.
-
¹H NMR: Key signals include the characteristic nine protons of the tert-butyl group appearing as a singlet around 1.4 ppm, multiplets for the methylene and methine protons of the butanol backbone, and a signal for the N-H proton of the carbamate.[13]
-
¹³C NMR: Will show distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the four carbons of the butanol chain.
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (189.25 g/mol ) and can reveal fragmentation patterns useful for structural elucidation.
-
Gas Chromatography (GC): Often used to determine the purity of the final product, with typical specifications being >98%.
-
High-Performance Liquid Chromatography (HPLC): Can also be employed for purity analysis, especially for non-volatile impurities.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
| Hazard Category | Description | Precautionary Measures |
| Skin/Eye Contact | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles/face shield.[14] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14] |
| Flammability | Combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces.[14] |
First Aid:
-
Eyes/Skin: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[15][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical aid.[16]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[14][16]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. lookchem.com [lookchem.com]
- 8. DL-2-Amino-1-butanol | 13054-87-0 [chemicalbook.com]
- 9. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]
- 10. We Have Moved – TTO [ipm.icsr.in]
- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 12. USRE29588E - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]
- 13. N-BOC-(S)-2-AMINO-1-BUTANOL, 96%(150736-72-4) 1H NMR spectrum [chemicalbook.com]
- 14. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
